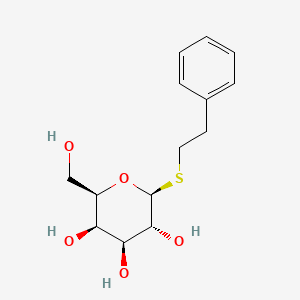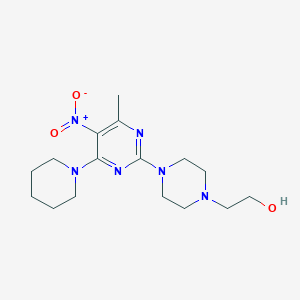![molecular formula C22H22N4O3 B2484649 1-bencil-N-(3-metoxipropil)-4-oxo-1,4-dihidropirido[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida CAS No. 896829-54-2](/img/structure/B2484649.png)
1-bencil-N-(3-metoxipropil)-4-oxo-1,4-dihidropirido[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer
Este compuesto ha demostrado potencial como un inhibidor de la cinasa dependiente de ciclina (CDK), que es crucial en la regulación del ciclo celular. Los inhibidores de CDK se están explorando por su capacidad para detener la proliferación de células cancerosas, lo que los convierte en candidatos prometedores para la terapia del cáncer .
Agentes Neuroprotectores
La investigación indica que los derivados de la pirrolo[2,3-d]pirimidina pueden actuar como agentes neuroprotectores. Estos compuestos pueden ayudar a proteger las neuronas del daño, lo que es beneficioso en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Agentes Antivirales
El marco estructural de este compuesto sugiere posibles propiedades antivirales. Los derivados de la pirrolo[2,3-d]pirimidina se han estudiado por su capacidad para inhibir la replicación viral, lo que los convierte en candidatos para desarrollar nuevos fármacos antivirales .
Agentes Antiinflamatorios
Este compuesto también puede servir como agente antiinflamatorio. La inflamación es una vía común en muchas enfermedades, y los compuestos que pueden modular las respuestas inflamatorias son valiosos en el tratamiento de afecciones como la artritis y otros trastornos inflamatorios .
Inhibidores de Quinasas
Más allá de la inhibición de CDK, este compuesto puede dirigirse a otras quinasas involucradas en varias vías de señalización. Los inhibidores de quinasas son esenciales en el tratamiento de enfermedades donde estas vías están desreguladas, como en ciertos cánceres y enfermedades inflamatorias crónicas.
Estas aplicaciones resaltan la versatilidad y el potencial de este compuesto en varios campos de la investigación médica. Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!
RSC Advances MDPI Pharmaceuticals Springer Link RSC Advances : MDPI Pharmaceuticals : Springer Link
Mecanismo De Acción
Target of Action
It is known that similar pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as novel cdk2 targeting compounds . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from related compounds that it may function by inhibiting the activity of its target, cdk2 . This inhibition could potentially disrupt the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential interaction with CDK2 . By inhibiting CDK2, the compound could disrupt the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of normal cell cycle progression, given its potential inhibition of CDK2 . This could result in the cessation of cell proliferation, which could be particularly beneficial in the context of cancer treatment .
Propiedades
IUPAC Name |
6-benzyl-N-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-13-7-11-23-21(27)18-14-17-20(26(18)15-16-8-3-2-4-9-16)24-19-10-5-6-12-25(19)22(17)28/h2-6,8-10,12,14H,7,11,13,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQEIYMOZSGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2484569.png)

![2-(butan-2-ylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2484572.png)


![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)
![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484584.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)
